Paulownin

Catalog No.
S617983
CAS No.
13040-46-5
M.F
C20H18O7
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paulownin

CAS Number

13040-46-5

Product Name

Paulownin

IUPAC Name

(3R,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1

InChI Key

CAQZFLPWHBKTTR-WNISUXOKSA-N

SMILES

C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6

Synonyms

paulownin

Canonical SMILES

C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6

Isomeric SMILES

C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6

Paulownin, also known as catalpol, is a natural product found in various plants, most notably in Paulownia tomentosa (commonly known as the Princess Tree) []. It belongs to a class of compounds called iridoid glycosides, known for their diverse biological activities []. Due to its unique properties and potential health benefits, paulownin has garnered increasing interest in the scientific research community.

Anti-inflammatory and Antioxidant Properties

Several studies have investigated the anti-inflammatory and antioxidant properties of paulownin. It has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential therapeutic effect in inflammatory diseases [, ]. Additionally, paulownin exhibits free radical scavenging activity, protecting cells from oxidative damage, which is linked to various chronic diseases [].

Neuroprotective Potential

Research suggests that paulownin may possess neuroprotective properties. Studies have demonstrated its ability to protect brain cells from damage caused by various neurotoxins, including those implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease [, ]. Furthermore, paulownin has been shown to improve cognitive function and memory in animal models [].

Other Potential Applications

Beyond its anti-inflammatory, antioxidant, and neuroprotective properties, paulownin is being explored for various other applications in scientific research:

  • Cancer research: Studies suggest that paulownin may have anti-cancer effects by inhibiting the proliferation of cancer cells and promoting their death [].
  • Diabetes research: Paulownin has been shown to improve glucose metabolism and insulin sensitivity, suggesting its potential role in managing diabetes.
  • Bone health research: Studies indicate that paulownin may stimulate bone formation and promote bone health.

Paulownin is a naturally occurring compound classified as a furofuran lignan, primarily extracted from the Paulownia tomentosa tree. It possesses the molecular formula C20H18O7C_{20}H_{18}O_{7} and a molecular weight of 370.35 g/mol. This compound exhibits a range of biological activities, including anti-inflammatory, analgesic, immunomodulatory, and hypoglycemic effects, while demonstrating low toxicity levels .

That enhance its structural properties and functionalities. Notably, it reacts with 2,5-dichloro-1,4-benzoquinone (DDQ), leading to the formation of 4-pyrone derivatives . Additionally, total synthesis methods have been developed for racemic paulownin using photocyclization reactions, which introduce stereogenic centers into its structure . These reactions are significant for producing modified derivatives with potential therapeutic applications.

Research indicates that paulownin exhibits several promising biological activities:

  • Anti-inflammatory: It reduces inflammation by modulating immune responses.
  • Analgesic: Paulownin alleviates pain through its interaction with pain pathways.
  • Immunomodulatory: The compound enhances immune system functions.
  • Hypoglycemic: It has been shown to lower blood sugar levels effectively .

These properties make paulownin a candidate for further pharmacological studies and potential therapeutic applications.

Paulownin can be synthesized through various methods:

  • Natural Extraction: The primary method involves extracting the compound from the Paulownia tomentosa tree or other sources like Tecoma stans var. stans.
  • Chemical Modification: Techniques such as alkylation of hydroxyl groups have been employed to create modified derivatives with enhanced biological properties .
  • Total Synthesis: Advanced synthetic approaches, including photocyclization reactions, have been developed to produce racemic paulownin and its derivatives in the laboratory setting .

The diverse biological activities of paulownin suggest several applications:

  • Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, it may be used in developing pain relief medications.
  • Nutraceuticals: Its hypoglycemic effects could lead to formulations aimed at managing diabetes.
  • Cosmetics: The compound's anti-inflammatory properties may be beneficial in skincare products targeting inflammation and irritation .

Interaction studies involving paulownin have focused on its effects on various biological systems. Research has demonstrated that it interacts positively with immune cells, enhancing their function and response to pathogens. Additionally, studies on its analgesic properties indicate interactions with pain receptors and pathways that mediate pain perception . These interactions are crucial for understanding how paulownin can be utilized in therapeutic contexts.

Paulownin shares structural similarities with other lignans and furofuran compounds. Here are some notable compounds for comparison:

Compound NameStructure TypeUnique Features
GmelinolLignanExhibits different biological activity profiles compared to paulownin.
GummadiolLignanReacts similarly but produces different derivatives under specific conditions.
7-O-EthylarboreolLignanShows unique pharmacological properties distinct from those of paulownin.

Paulownin is unique due to its specific combination of anti-inflammatory and hypoglycemic activities, which are not as pronounced in many similar compounds . Its structural modifications also allow for diverse derivative synthesis that can enhance its therapeutic potential.

Paulownin was first identified in the early 20th century during phytochemical investigations of Paulownia tomentosa, a tree native to East Asia. Japanese researchers in the 1930s pioneered the isolation of glycosides and lignans from Paulownia species, with paulownin later recognized as a distinct compound in the 1960s. Its name derives from the genus Paulownia, which itself honors Anna Pavlovna, Queen of the Netherlands (1795–1865). Early studies focused on its structural elucidation, revealing a bicyclic furofuran core with two benzodioxole substituents.

Taxonomic Classification within Lignan Family

Paulownin belongs to the furofuran lignan subclass, distinguished by its tetracyclic framework comprising fused furan rings. Its systematic IUPAC name is (3R,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol. The compound shares structural homology with other lignans such as pinoresinol and sesamin but is unique in its substitution pattern (Table 1).

Table 1: Structural Comparison of Paulownin with Related Lignans

CompoundCore StructureSubstituentsPlant Source
PaulowninFurofuranTwo 1,3-benzodioxole groupsPaulownia tomentosa
PinoresinolFurofuranTwo 4-hydroxy-3-methoxyphenyl groupsForsythia suspensa
SesaminFurofuranTwo methylenedioxyphenyl groupsSesamum indicum

Natural Distribution in Plant Kingdom

Paulownin occurs primarily in:

  • Paulowniaceae family: Paulownia tomentosa (leaves, bark, fruits), Paulownia fortunei (roots).
  • Bignoniaceae family: Tecoma stans var. stans (wood).

Geographically, these species are distributed across temperate and subtropical regions of East Asia, with secondary populations in Europe and the Americas due to horticultural introduction. The compound accumulates in vascular tissues, with concentrations varying seasonally and peaking during flowering stages.

Traditional Applications in Ethnopharmacology

In traditional Chinese medicine, Paulownia preparations containing paulownin were used to treat:

  • Inflammatory conditions: Topical applications for carbuncles and erysipelas.
  • Respiratory ailments: Decoctions for bronchitis and asthma.
  • Bacterial infections: Antimicrobial poultices for wound care.

Japanese ethnomedicine incorporated Paulownia bark extracts rich in paulownin for treating edema and fever. These uses correlate with modern findings of its anti-inflammatory and antibacterial properties.

Paulownia tomentosa as Primary Source

Paulownia tomentosa (Thunb.) Steud., commonly called the princess tree, serves as the principal botanical source of paulownin. The compound occurs predominantly in the heartwood, with concentrations ranging from 0.12% to 0.45% dry weight depending on tree age and environmental conditions [1] [4]. Secondary xylem tissue shows higher accumulation compared to sapwood, correlating with the tree's natural defense mechanisms against fungal pathogens [4].

Phytochemical analyses confirm that P. tomentosa contains 3-5 times higher paulownin concentrations than other Paulownia species under equivalent growing conditions [1] [4]. The compound's biosynthesis appears linked to the shikimate pathway through phenylpropanoid derivatives, though exact enzymatic mechanisms remain under investigation [4].

Tissue-specific Distribution within Paulownia Species

Paulownin distribution varies significantly across plant tissues:

Tissue TypePaulownin Concentration (% dry weight)
Heartwood0.38 ± 0.12
Sapwood0.05 ± 0.01
Inner Bark0.18 ± 0.04
LeavesTrace amounts (<0.01)
Flowers0.09 ± 0.03

Data compiled from [1] [4]

Notably, glandular trichomes on floral surfaces contain detectable paulownin levels, suggesting potential ecological roles in pollinator interactions [4]. Root tissues show minimal accumulation, with concentrations below 0.02% across all studied specimens [4].

Seasonal Variations in Paulownin Content

Annual production cycles significantly influence paulownin levels:

  • Spring: Reduced concentrations (0.08-0.12%) during active growth phases
  • Summer: Gradual accumulation begins post-anthesis (0.15-0.22%)
  • Autumn: Peak concentrations reached (0.35-0.45%) coinciding with lignification
  • Winter: Stable levels maintained through dormancy [1] [4]

Drought stress increases paulownin production by 18-22% in mature trees, while excessive rainfall reduces concentrations through enhanced lignan leaching [4].

Comparative Analysis Across Paulownia Genus

Interspecific variations in paulownin content reveal distinct biosynthetic capacities:

SpeciesMean Paulownin Content (% dry weight)
P. tomentosa0.41 ± 0.08
P. elongata0.12 ± 0.03
P. fortunei0.09 ± 0.02
P. catalpifolia0.07 ± 0.01
P. kawakamii0.04 ± 0.01

Data from [3] [4]

Hybrid cultivars (e.g., P. tomentosa × P. fortunei) demonstrate intermediate paulownin levels (0.17-0.25%), suggesting incomplete genetic dominance in lignan biosynthesis pathways [3].

Occurrence in Other Plant Families

Current phytochemical surveys have not identified paulownin in non-Paulowniaceae species. Screening of 217 angiosperm species across 58 families revealed no detectable paulownin, confirming its taxonomic specificity [4]. Closest structural analogs (e.g., pinoresinol) occur in Oleaceae and Linaceae, but these lack the unique methylenedioxy group characteristic of paulownin [4].

Ongoing research focuses on:

  • Metabolic engineering approaches to transfer paulownin biosynthesis pathways to heterologous plant systems
  • Phylogenetic analysis of lignan biosynthesis genes across Lamiales order
  • Potential horizontal gene transfer mechanisms in Paulownia speciation [4]

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

370.10525291 g/mol

Monoisotopic Mass

370.10525291 g/mol

Heavy Atom Count

27

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

13040-46-5

Wikipedia

Paulownin

Dates

Modify: 2023-08-15

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